molecular formula C21H18B3N3O6 B8176048 ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid

Cat. No.: B8176048
M. Wt: 440.8 g/mol
InChI Key: IFDYUPUXDOYIOW-UHFFFAOYSA-N
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Description

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid: is a complex organic compound characterized by a triazine core with three benzene rings, each substituted with a boronic acid group. This compound is notable for its applications in the synthesis of covalent organic frameworks (COFs) and its potential use in various advanced materials due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the Suzuki coupling and borylation steps to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the formation of stable boronic ester linkages, which are crucial in the construction of COFs and other polymeric materials. The triazine core provides a rigid and stable framework, while the boronic acid groups facilitate the formation of covalent bonds with other molecules, enhancing the material’s stability and functionality .

Properties

IUPAC Name

[4-[4,6-bis(4-boronophenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18B3N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12,28-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDYUPUXDOYIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18B3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
Reactant of Route 2
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((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
Reactant of Route 3
Reactant of Route 3
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
Reactant of Route 4
Reactant of Route 4
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
Reactant of Route 5
Reactant of Route 5
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
Reactant of Route 6
Reactant of Route 6
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid

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